N-(2-cyanoethenyl)benzamide
Description
N-(2-Cyanoethenyl)benzamide is a benzamide derivative characterized by a cyanoethenyl (-CH₂-CH₂-CN) substituent attached to the nitrogen atom of the benzamide scaffold. The compound combines the electron-withdrawing effects of the cyano group with the aromatic benzamide core, influencing its physicochemical properties and biological interactions.
Properties
CAS No. |
125256-17-9 |
|---|---|
Molecular Formula |
C10H8N2O |
Molecular Weight |
172.187 |
IUPAC Name |
N-(2-cyanoethenyl)benzamide |
InChI |
InChI=1S/C10H8N2O/c11-7-4-8-12-10(13)9-5-2-1-3-6-9/h1-6,8H,(H,12,13) |
InChI Key |
AVRDANDATMRZLY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC=CC#N |
Synonyms |
Benzamide, N-(2-cyanoethenyl)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Heterocyclic and Thiourea Derivatives
N-(Benzimidazol-1-yl methyl)-benzamide Derivatives
- Structure : Incorporates a benzimidazole ring via a methyl linker .
- Biological Activity : Exhibits anti-inflammatory and analgesic effects with low gastric toxicity (e.g., compound 3a, 100 mg/kg dose) .
- Comparison: The heterocyclic moiety enhances interactions with biological targets like cyclooxygenase, whereas the cyanoethenyl group may prioritize interactions with electron-deficient enzyme pockets.
N-(Anilinocarbonothioyl)benzamide Derivatives
- Structure : Thiourea (-NH-CS-NH-) linked to benzamide .
- Biological Activity : Antioxidant activity (up to 87.7% inhibition in CCl₄-challenged rats) due to radical-scavenging thiourea groups .
- Comparison: The sulfur atom in thiourea provides distinct redox properties compared to the cyanoethenyl group’s nitrile functionality.
Cyanobenzamide Derivatives in Cell Permeability
Cyanobenzamide Derivatives (e.g., Compounds 2, 3 in )
- Structure: Cyano groups on benzamide or adjacent aromatic rings .
- Biological Activity : Act as cell-permeable p300 inhibitors, comparable to natural inhibitors like anacardic acid .
- Comparison: The cyanoethenyl group in N-(2-cyanoethenyl)benzamide may similarly enhance cell permeability through lipophilicity, though its extended conjugation could affect metabolic stability.
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